molecular formula C12H8Cl2O2 B12042936 5-(3-Chloro-2-methylphenyl)furan-2-carbonyl chloride

5-(3-Chloro-2-methylphenyl)furan-2-carbonyl chloride

Cat. No.: B12042936
M. Wt: 255.09 g/mol
InChI Key: LPFXQJLNECCLMJ-UHFFFAOYSA-N
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Description

5-(3-Chloro-2-methylphenyl)furan-2-carbonyl chloride is an organic compound with the molecular formula C({12})H({8})Cl({2})O({2}). It is a derivative of furan, a heterocyclic organic compound, and contains both a chloro and a methyl group attached to a phenyl ring. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-2-methylphenyl)furan-2-carbonyl chloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-2-methylphenyl and furan-2-carbonyl chloride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3-chloro-2-methylphenyl is reacted with furan-2-carbonyl chloride under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The reaction is typically conducted at low temperatures to control the rate of reaction and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the product. Additionally, industrial methods would incorporate rigorous purification steps, such as recrystallization or chromatography, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the acyl chloride group.

    Oxidation and Reduction: The furan ring can participate in oxidation and reduction reactions, although these are less common.

    Coupling Reactions: The phenyl ring can undergo various coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines or alcohols can react with the acyl chloride group to form amides or esters, respectively.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the furan ring.

    Coupling Reactions: Palladium catalysts are commonly used in coupling reactions involving the phenyl ring.

Major Products Formed

    Amides and Esters: Formed from nucleophilic substitution reactions.

    Oxidized Furans: Products of oxidation reactions.

    Coupled Products: Formed from coupling reactions involving the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, 5-(3-Chloro-2-methylphenyl)furan-2-carbonyl chloride is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to modify biomolecules, such as proteins or nucleic acids, through acylation reactions. This modification can help in studying the structure and function of these biomolecules.

Medicine

Although not used directly as a therapeutic agent, derivatives of this compound may have potential applications in drug development. Its ability to form stable amide and ester bonds makes it useful in the synthesis of pharmaceutical compounds.

Industry

In industrial applications, this compound can be used in the production of polymers and other materials that require specific functional groups for their properties.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-2-methylphenyl)furan-2-carbonyl chloride primarily involves its reactivity as an acyl chloride. The acyl chloride group can react with nucleophiles, such as amines or alcohols, to form amides or esters. This reactivity is utilized in various chemical reactions to modify other molecules.

Molecular Targets and Pathways

The primary molecular targets of this compound are nucleophiles that can react with the acyl chloride group. The pathways involved include nucleophilic substitution and acylation reactions, which are fundamental in organic chemistry.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbonyl chloride: Lacks the chloro and methyl groups on the phenyl ring.

    3-Chloro-2-methylphenyl isocyanate: Contains an isocyanate group instead of the acyl chloride group.

    5-(3-Chloro-2-methylphenyl)furan-2-carboxylic acid: Contains a carboxylic acid group instead of the acyl chloride group.

Uniqueness

The presence of both chloro and methyl groups on the phenyl ring, along with the furan ring and acyl chloride group, makes 5-(3-Chloro-2-methylphenyl)furan-2-carbonyl chloride unique. These functional groups confer specific reactivity patterns that are not present in similar compounds, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C12H8Cl2O2

Molecular Weight

255.09 g/mol

IUPAC Name

5-(3-chloro-2-methylphenyl)furan-2-carbonyl chloride

InChI

InChI=1S/C12H8Cl2O2/c1-7-8(3-2-4-9(7)13)10-5-6-11(16-10)12(14)15/h2-6H,1H3

InChI Key

LPFXQJLNECCLMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(O2)C(=O)Cl

Origin of Product

United States

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